N-[4-(2-chloropropanoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXOIYYUSIMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314229 | |
| Record name | N-[4-(2-chloropropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81112-08-5 | |
| Record name | N-[4-(2-Chloro-1-oxopropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 281614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81112-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2-chloropropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies for N 4 2 Chloropropanoyl Phenyl Acetamide
Precursor Selection and Chemical Transformations
The construction of the target molecule, which features both an acetamide (B32628) group and a 2-chloropropanoyl group attached to a central phenyl ring in a para-relationship, dictates the selection of appropriate starting materials and synthetic transformations. Key precursors include substituted anilines and acetanilide (B955) itself, which can undergo acylation at either the nitrogen atom or the aromatic ring depending on the chosen methodology.
Direct acylation strategies typically involve the reaction of a nucleophilic amine with an acylating agent, such as an acyl chloride. The success of these methods for synthesizing the target compound depends on the specific starting material and the potential for selective acylation.
The reaction between 2-chloropropanoyl chloride and a substituted aniline (B41778) is a common method for forming an N-(2-chloropropanoyl) amide bond. The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the amide linkage. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. google.comsciencemadness.org
For the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a plausible, albeit indirect, route could start with a precursor like 4-aminoacetophenone. However, N-acylation of 4-aminoacetophenone with 2-chloropropanoyl chloride would yield N-[4-(acetyl)phenyl]-2-chloropropanamide, a different isomer from the target compound. A more direct approach would necessitate starting with a molecule that already contains the acetamide group, such as 4-aminoacetanilide. Acylating the free amino group of this precursor would similarly lead to a di-acylated diamine structure rather than the target ketone. Therefore, while direct N-acylation is a fundamental reaction, its application to synthesizing the specific carbon framework of the target molecule from simple substituted anilines is not straightforward and would require a multi-step sequence.
| Substituted Aniline | Acylating Agent | Base/Catalyst | Solvent | General Conditions | Expected Product Type |
|---|---|---|---|---|---|
| Aniline | Benzoyl chloride | Pyridine | N/A | Room Temperature | N-Benzoylaniline tandfonline.com |
| p-Toluidine | 3-Chloropropionyl chloride | Propylene oxide | Phosphate Buffer | Room Temperature | N-(p-tolyl)-3-chloropropanamide tandfonline.com |
| 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone | Acetyl chloride | N/A (Solvent-free) | N/A | Room Temperature, 1 hr | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide nih.govresearchgate.net |
p-Aminophenol possesses two nucleophilic sites: the amino (-NH2) group and the hydroxyl (-OH) group. quora.com When subjected to acylation with an agent like 2-chloropropanoyl chloride, the reaction preferentially occurs at the more nucleophilic amino group. quora.comdoubtnut.com This selectivity is because the amino group is a stronger base and a better nucleophile compared to the phenolic hydroxyl group. quora.com The reaction yields an N-acylated product, in this case, N-(4-hydroxyphenyl)-2-chloropropanamide.
This compound is an intermediate and not the final target molecule. To arrive at this compound, the N-(4-hydroxyphenyl)-2-chloropropanamide would need to undergo further chemical transformations. These would include a Fries rearrangement to move the acyl group from the nitrogen to the aromatic ring (a C-acylation), followed by acetylation of the now-free amino group and chlorination of the hydroxyl group, making this a complex and indirect pathway.
| Reactant | Acylating Agent | Solvent | General Conditions | Primary Product |
|---|---|---|---|---|
| p-Aminophenol | Acetic anhydride (B1165640) | Aqueous Acetic Acid | Heating to 85°C, then cooling | N-(4-hydroxyphenyl)acetamide (Paracetamol) google.comrsc.org |
| p-Aminophenol | Acetyl chloride | Pyridine | Room Temperature | N-(4-hydroxyphenyl)acetamide doubtnut.com |
Acetanilide can be N-acylated with an acyl chloride in the presence of a catalyst to form an N,N-diacyl aniline derivative. sciencemadness.org This species can then undergo a rearrangement, similar to a Fries reaction, to yield a C-acylated product, which is a para-substituted amino ketone. sciencemadness.org This strategy avoids direct C-acylation via a Friedel-Crafts reaction but requires specific conditions to facilitate the rearrangement. For instance, treating acetanilide with excess acetyl chloride can lead to N,N-diacetylaniline, which can then be rearranged to 4-acetylamino-acetophenone using a catalyst like zinc chloride. sciencemadness.org By analogy, reacting acetanilide with 2-chloropropanoyl chloride could potentially form an N-acetyl-N-(2-chloropropanoyl)aniline intermediate, which might then rearrange to the desired this compound. However, this method's viability and efficiency would be highly dependent on the rearrangement conditions and potential side reactions.
Friedel-Crafts acylation is a powerful and direct method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. semanticscholar.orgnih.gov This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, which activates the acylating agent. semanticscholar.org
The most direct and chemically sound method for synthesizing this compound is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. In this reaction, the acetamido group (-NHCOCH3) of acetanilide acts as a moderate activating group and a para-director for electrophilic aromatic substitution. sciencemadness.org
The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl3) or more advanced catalysts like gallium(III) triflate (Ga(OTf)3). google.comgoogle.com The catalyst coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one), which then attacks the electron-rich para-position of the acetanilide ring. semanticscholar.org The choice of solvent is crucial, with nitroalkanes (e.g., nitromethane) or halogenated hydrocarbons (e.g., 1,2-dichloroethane) often being employed. google.com Research has shown that using catalysts like Ga(OTf)3 can lead to high yields of the acylated anilide product. google.comgoogle.com
| Substrate | Acylating Agent | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Acetanilide | Acetic Anhydride | Ga(OTf)3 (10 mol%) / LiClO4 | Nitromethane | 50°C, 24 hours | 4-Aminoacetophenone (after hydrolysis) google.com |
| Acetanilide | 2-chloropropionyl chloride | AlCl3 | 1,2-dichloroethane | Reflux | This compound |
| Acetanilide | Benzoyl chloride | Ga(OTf)3 | 1,2-dichloroethane | Reflux, 24 hours | N-(4-benzoylphenyl)acetamide google.com |
Friedel-Crafts Acylation Approaches
Optimization of Reaction Conditions
The efficiency of the synthesis of this compound is highly dependent on several reaction parameters. These include the choice of solvent, reaction temperature, and the presence or absence of catalysts and basic or anhydrous conditions.
The selection of a suitable solvent is critical in the acylation of aromatic amines. The polarity of the solvent can significantly influence the reaction rate and yield by affecting the solubility of the reactants and stabilizing transition states. In the synthesis of related N-phenylacetamide derivatives, a variety of solvents have been employed, ranging from polar aprotic to nonpolar.
For instance, in the synthesis of N-substituted-2-amino-4-arylthiazoles from 4-amino-N-phenylacetamide intermediates, dichloromethane (B109758) (DCM), a polar aprotic solvent, is used. The reaction of an acid chloride with the amine is carried out in DCM at a controlled temperature of 0 °C. nih.gov In other analogous preparations, such as the synthesis of 2-(pyridin-3-yloxy)acetamides, the alkylation of pyridin-3-ols with N-substituted chloroacetamides has been performed in solvents like dimethylformamide (DMF), often in the presence of a base. researchgate.net
The choice of solvent can also be influenced by the desire for "green" chemistry. Solvent-free reactions are becoming increasingly popular as they reduce environmental impact. nih.govresearchgate.net In such cases, the reactants are mixed directly, often with a catalyst, to yield the desired product.
Table 1: Effect of Solvent Polarity on Acylation Reactions (Illustrative)
| Solvent | Dielectric Constant (Approx.) | Typical Reaction Conditions | Observed Outcome on Related Syntheses |
| Dichloromethane (DCM) | 9.1 | 0 °C to room temperature | Good solubility for reactants, facilitates reaction. nih.gov |
| Dimethylformamide (DMF) | 36.7 | Room temperature to elevated temperatures | High polarity can accelerate reaction rates. researchgate.net |
| 1,4-Dioxane | 2.2 | Reflux | A less polar option, used in specific syntheses. nih.gov |
| Solvent-free | N/A | Varies | Environmentally friendly, can lead to high yields. nih.govresearchgate.net |
In the synthesis of a related compound, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the reaction between 2-amino-5-chloro-phenyl(2-chloro-phenyl)methanone and acetyl chloride is conducted at room temperature for one hour. nih.govresearchgate.net For the synthesis of N-substituted-2-amino-4-arylthiazoles, the initial acylation is carried out at a colder temperature of 0 °C for one hour, followed by stirring at room temperature. nih.gov In contrast, the synthesis of certain N-phenyl-2-(phenylsulfanyl)acetamide derivatives involves heating the reaction mixture at reflux for several hours. nih.gov The optimal temperature profile is therefore highly dependent on the specific reactants and solvent system being used.
Table 2: Temperature Profiles in Acylation of Phenylacetamides (Illustrative)
| Temperature Profile | Reactants | Solvent | Significance |
| 0 °C to Room Temperature | 4-amino-N-phenylacetamide intermediate and acid chloride | DCM | Controlled reaction to minimize side products. nih.gov |
| Room Temperature | 2-Amino-5-chloro-phenyl(2-chloro-phenyl)methanone and acetyl chloride | N/A (Solvent-free implied) | Mild conditions sufficient for this specific reaction. nih.govresearchgate.net |
| Reflux | α-bromophenylethanone and thiourea (B124793) intermediate | Ethanol (B145695) | Higher energy input required to drive the reaction to completion. nih.gov |
The presence of a base and the choice between aqueous and anhydrous conditions are critical factors in the acylation of amines. Bases are often used to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to deprotonate the amine, increasing its nucleophilicity.
In many syntheses of N-phenylacetamide derivatives, anhydrous conditions are preferred to prevent the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride). For instance, the reaction of an acid chloride with an amine in DCM is typically carried out under anhydrous conditions. nih.gov Following the reaction, a saturated aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃), is often added to neutralize the acid and facilitate product extraction. nih.gov
In some cases, the reaction is performed in the presence of a base from the outset. For example, the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide involves the use of potassium hydroxide (B78521) in dry 1,4-dioxane. nih.gov The choice between adding a base during the reaction versus a basic workup depends on the stability of the reactants and products to the basic conditions.
While many acylation reactions proceed without a catalyst, the use of a catalyst can sometimes enhance the reaction rate. In the context of N-phenylacetamide synthesis, catalysts are more commonly associated with Friedel-Crafts acylation, which is a different synthetic route. However, in the acylation of amines, a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) can be used, particularly when using anhydrides as the acylating agent, to accelerate the reaction. nih.gov Acidic or basic catalysts are generally used in organic media for reactions involving acetic anhydride and acetyl chloride. nih.govresearchgate.net
Purification Techniques and Yield Optimization
Recrystallization is a common and effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.
For this compound, a melting point of 119-120 °C is reported, with the suggested recrystallization solvent system being a mixture of ethanol and water. chemicalbook.com This suggests that the compound is likely soluble in hot ethanol and less soluble in cold ethanol, and the addition of water as an anti-solvent helps to induce crystallization upon cooling.
In a general procedure for recrystallization, the crude solid is dissolved in a minimum amount of the hot solvent (or solvent mixture) to form a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
For related acetamide compounds, other solvents have been used for recrystallization. For example, N-phenyl-2-(phenylsulfanyl)acetamide has been recrystallized from water. nih.gov In another instance, a crude product was purified by chromatography over silica (B1680970) gel, followed by recrystallization from diethyl ether. nih.gov
Table 3: Recrystallization Solvents for N-Phenylacetamide Derivatives (Illustrative)
| Compound | Recrystallization Solvent(s) | Reference |
| This compound | Ethanol/Water | chemicalbook.com |
| N-phenyl-2-(phenylsulfanyl)acetamide | Water | nih.gov |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Diethyl ether | nih.gov |
Optimizing the recrystallization protocol involves careful selection of the solvent system, controlling the rate of cooling, and determining the optimal ratio of solvents in a mixed-solvent system to maximize the recovery of the pure product.
Chromatographic Separation Methods
The purification and analysis of this compound and related compounds frequently employ chromatographic techniques to ensure high purity, which is critical for its use as a pharmaceutical intermediate and fine chemical. pharmaffiliates.comlookchem.com High-Performance Liquid Chromatography (HPLC) is a principal method for the separation and analysis of acetamide derivatives.
For structurally similar compounds, reverse-phase (RP) HPLC methods have proven effective. sielc.comsielc.com A typical RP-HPLC setup for an acetamide derivative might involve a C18 column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.comsielc.com Such liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
Supercritical Fluid Chromatography (SFC) is another advanced technique used for the separation of complex organic molecules, including chiral acetamide intermediates. nih.gov For enantiomeric separation, polysaccharide-based chiral stationary phases are often utilized. nih.gov
The table below outlines exemplary conditions for the chromatographic separation of related acetamide compounds, which could be adapted for this compound.
Table 1: Exemplary Chromatographic Separation Conditions for Acetamide Derivatives
| Parameter | HPLC Method for N-(4-(2-Chloroethoxy)phenyl)acetamide sielc.com | SFC Method for an Acetamide Chiral Intermediate nih.gov |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Newcrom R1 (C18) | Lux Cellulose-2 (Cellulose phenylcarbamate derivative) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Supercritical CO2 with 2-propanol as a modifier |
| Application | Analysis, impurity isolation, preparative separation | Enantiomeric separation |
Scalable Synthetic Routes and Industrial Production Considerations
The industrial production of this compound involves scalable synthetic routes designed for large-volume manufacturing. While specific proprietary synthesis details are often not fully disclosed, the general approach for N-aryl acetamides involves the acylation of an appropriate aniline precursor. nih.govresearchgate.net In the case of this compound, a plausible and common synthetic pathway is the reaction of 4'-aminoacetophenone (B505616) with 2-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Key considerations for industrial-scale synthesis include reaction vessel capacity, process control, and adherence to good manufacturing practices (GMP). Chemical manufacturers in China report the capability to produce this compound on a large scale. nbinno.com These facilities are equipped with large reactors, indicating a capacity for significant batch production. nbinno.com
Industrial production facilities often feature versatile reactors that can handle a variety of chemical reactions required for multi-step syntheses. The types of reactions that can be performed include bromination, cyanidation, and other conventional reactions necessary for producing complex intermediates. nbinno.com
Table 2: Industrial Production Capabilities for this compound
| Feature | Description | Source |
|---|---|---|
| Manufacturing Location | Shanxi Province, China | nbinno.com |
| Reactor Capacity | 30 reactors ranging from 2000L to 5000L in the first phase. | nbinno.com |
| Additional Facilities | A workshop in Henan province with 50 reactors (2000L to 5000L). | nbinno.com |
| Reaction Types | Bromination, cyanidation, and other conventional reactions. | nbinno.com |
| Status | The compound is available for bulk supply and contract manufacturing. | nbinno.com |
The availability of large-scale manufacturing infrastructure underscores the compound's role as an important intermediate in the pharmaceutical and chemical industries. lookchem.comnbinno.com The production process is managed to ensure stable quality and timely delivery for its use in further organic synthesis. nbinno.com
Chemical Reactivity and Derivatization Studies of N 4 2 Chloropropanoyl Phenyl Acetamide
Oxidation Reactions
The oxidation of N-[4-(2-chloropropanoyl)phenyl]acetamide can theoretically occur at the α-chloroketonyl group, the acetamido group, or the aromatic ring. However, the α-chloroketone functionality is generally resistant to common oxidizing agents that typically target alcohols. The haloform reaction, a notable oxidative cleavage of methyl ketones, is not applicable here due to the presence of an ethyl ketone derivative. masterorganicchemistry.com
Specific Reagents and Conditions
While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous aromatic ketones and acetamides suggests potential pathways. Strong oxidizing agents could potentially lead to the degradation of the molecule. For instance, vigorous oxidation might cleave the aromatic ring or oxidize the acetyl group of the acetamide (B32628). Milder and more selective oxidizing agents would be required to achieve controlled transformations.
Characterization of Oxidation Products
The characterization of any potential oxidation products would rely on standard spectroscopic techniques. For example, if oxidation were to occur at the aromatic ring, the introduction of a hydroxyl group would be evident in the ¹H and ¹³C NMR spectra, as well as in the infrared (IR) spectrum. Mass spectrometry would confirm the change in molecular weight.
Reduction Reactions
The reduction of this compound primarily targets the ketone functional group. The choice of reducing agent is crucial to ensure selectivity, particularly to avoid the reduction of the amide group.
Application of Reducing Agents
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org It is not potent enough to reduce amides under standard conditions, making it an ideal reagent for the selective reduction of the ketone in this compound. libretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).
Table 1: Application of Reducing Agents for this compound
| Reducing Agent | Target Functional Group | Expected Product |
| Sodium Borohydride (NaBH₄) | Ketone | N-[4-(2-chloro-1-hydroxypropyl)phenyl]acetamide |
Formation and Analysis of Reduced Species
The reduction of the ketone in this compound with sodium borohydride would yield the corresponding secondary alcohol, N-[4-(2-chloro-1-hydroxypropyl)phenyl]acetamide.
The formation of this product can be monitored by thin-layer chromatography (TLC) and characterized by various spectroscopic methods. The IR spectrum would show the appearance of a broad hydroxyl (-OH) stretching band and the disappearance of the ketone carbonyl (C=O) stretch. In the ¹H NMR spectrum, a new signal corresponding to the hydroxyl proton would appear, and the methine proton adjacent to the newly formed hydroxyl group would show a characteristic shift. The ¹³C NMR spectrum would also reflect the conversion of the ketone carbonyl carbon to a carbon bearing a hydroxyl group.
Table 2: Spectroscopic Data for the Reduction Product
| Technique | Key Observational Change |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) |
| ¹H NMR Spectroscopy | Appearance of a new signal for the -OH proton |
| ¹³C NMR Spectroscopy | Shift of the carbonyl carbon signal to a lower frequency, indicative of a C-OH group |
| Mass Spectrometry | Increase in molecular weight corresponding to the addition of two hydrogen atoms |
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in the α-position to the carbonyl group is a good leaving group, making the α-carbon an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is a hallmark of α-haloketones and is attributed to the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net
A wide variety of nucleophiles, including amines, thiols, and cyanides, can readily displace the chlorine atom to form a diverse range of derivatives. For instance, the reaction with primary or secondary amines would lead to the formation of α-amino ketones. Similarly, reaction with sulfur nucleophiles like thiourea (B124793) can lead to the formation of heterocyclic compounds such as thiazoles. researchgate.netmdpi.com
Table 3: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Amine | Aniline (B41778) | α-Amino ketone |
| Thiol | Thiophenol | α-Thioether ketone |
| Thiourea | Thiourea | Thiazole (B1198619) derivative |
The products of these nucleophilic substitution reactions can be characterized using standard analytical techniques. For example, in the case of a reaction with an amine, the incorporation of the new nitrogen-containing substituent would be confirmed by NMR spectroscopy and mass spectrometry. The formation of a heterocyclic ring system, such as a thiazole from the reaction with thiourea, would lead to significant changes in the entire spectroscopic profile of the molecule, which can be used for structural elucidation.
Utilizing Various Nucleophiles
The electrophilic nature of the carbon atom bearing the chlorine makes it a prime target for a wide range of nucleophiles. The chemical reactivity of analogous N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This principle extends to this compound, allowing for the introduction of diverse functional groups. Common classes of nucleophiles successfully employed in reactions with similar α-halo carbonyl compounds include:
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperazine) can be used to form α-amino ketone derivatives. researchgate.net
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can react to yield α-alkoxy, α-aryloxy, and α-acyloxy ketones, respectively. researchgate.net
Sulfur Nucleophiles: Thiols, thiophenols, and thiocyanate (B1210189) salts are highly effective nucleophiles that readily displace the chloride to form α-thioether or α-thiocyanate derivatives. researchgate.net The reaction with ammonium (B1175870) thiocyanate, for instance, can lead to the formation of thiazolidinone rings. researchgate.net
The interaction of such nucleophiles with the α-chloro ketone moiety is a classic example of a nucleophilic substitution reaction.
Table 1: Examples of Nucleophiles for Substitution Reactions
| Nucleophile Class | Specific Example | Resulting Functional Group |
| Nitrogen | Aniline | α-Anilino ketone |
| Nitrogen | Piperazine (B1678402) | α-Piperazinyl ketone |
| Oxygen | Phenol | α-Phenoxy ketone |
| Sulfur | Ammonium thiocyanate | α-Thiocyanato ketone / Thiazolidinone |
| Sulfur | Thiophenol | α-Phenylthio ketone |
Reaction Conditions for Substitution
The successful substitution of the chlorine atom in this compound requires careful selection of reaction conditions, which are dependent on the nature and reactivity of the chosen nucleophile. Generally, these reactions are conducted in the presence of a base to neutralize the hydrogen chloride formed as a byproduct.
Key parameters influencing the reaction outcome include:
Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can solvate the cation, leaving the nucleophile more reactive. researchgate.net Alcohols, such as ethanol, are frequently used when the nucleophile is also an alcohol or when reflux temperatures are required. researchgate.net
Base: A non-nucleophilic base is often added to scavenge the acid produced during the reaction. Common bases include potassium carbonate, sodium hydride, or tertiary amines like triethylamine. researchgate.net
Temperature: Reaction temperatures can range from room temperature for highly reactive nucleophiles to elevated temperatures (reflux) for less reactive ones, ensuring a reasonable reaction rate. researchgate.netresearchgate.net For instance, heterocyclization with ammonium thiocyanate is often achieved by refluxing in ethanol for several hours. researchgate.net
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature |
| Amines | Dimethylformamide (DMF) | Potassium Carbonate | Room Temp. to 80 °C |
| Phenols | Acetonitrile | Potassium Carbonate | Reflux |
| Thiols | Ethanol | Sodium Ethoxide | Room Temperature |
| Ammonium Thiocyanate | Ethanol | None (reagent acts as base) | Reflux |
Isolation and Identification of Substituted Derivatives
Following the substitution reaction, a systematic approach is necessary to isolate and purify the desired product from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts.
Isolation Techniques:
Filtration: The initial step often involves filtering the cooled reaction mixture to remove any precipitated salts or byproducts. ijcce.ac.ir
Extraction: The crude product is typically worked up by pouring the reaction mixture into water and extracting the desired compound with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. nih.gov The organic layers are then washed, dried, and concentrated. ijcce.ac.ir
Crystallization/Recrystallization: This is a common method for purifying solid products. The crude material is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. ijcce.ac.irnih.gov
Identification and Characterization: Once a pure product is isolated, its structure is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.govmdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.govmdpi.com
Thin Layer Chromatography (TLC): TLC is used throughout the process to monitor the progress of the reaction and to assess the purity of the isolated fractions. ijcce.ac.irnih.gov
Amide Group Modifications and Transformations
The acetamide group within this compound offers another site for chemical modification, although it is generally less reactive than the α-chloro ketone.
Hydrolysis of the Amide Linkage
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-amino-2-chloropropiophenone. libretexts.org This reaction is a classic nucleophilic acyl substitution. etsu.edu
Acid-Catalyzed Hydrolysis: Heating the compound with a dilute aqueous acid, such as hydrochloric acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.orgetsu.edu The final products are the corresponding carboxylic acid (acetic acid) and the protonated amine (an ammonium salt). libretexts.org
Base-Catalyzed (Saponification) Hydrolysis: This method involves heating the amide with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. etsu.edu This process is generally irreversible as the final step involves the deprotonation of the carboxylic acid by the base, forming a resonance-stabilized carboxylate salt and the free amine. researchgate.net
Functionalization at the Amide Nitrogen
Direct functionalization at the amide nitrogen, such as N-alkylation or N-acylation, is generally challenging due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its nucleophilicity. While reactions at the α-chloro position are far more common, specific and potent reagents would be required to achieve functionalization at the amide nitrogen without competing side reactions. Such transformations are less explored for this specific molecule compared to the highly facile substitution at the chloropropanoyl moiety.
Acylation of Amino Functionality in Multi-step Synthetic Processes
The acetamide group (-NHCOCH₃) present in the title compound is often introduced into a molecule to serve as a protecting group for a primary amino functionality. nih.govresearchgate.net In the context of a multi-step synthesis, the precursor to this compound would likely be an aniline derivative, such as 4-amino-2-chloropropiophenone.
The acylation (specifically, acetylation) of the amino group is a crucial step to prevent its interference in subsequent reactions. The amino group is nucleophilic and could react with electrophilic reagents intended for other parts of the molecule. By converting it to an amide, its nucleophilicity is significantly reduced. nih.govresearchgate.net
Common acetylating agents used for this transformation include:
Acetyl Chloride: This is a highly reactive acylating agent that reacts readily with amines, often in the presence of a base to neutralize the HCl byproduct. nih.gov
Acetic Anhydride (B1165640): A less reactive but effective alternative to acetyl chloride, its byproduct is acetic acid, which is less corrosive.
This protection strategy is a fundamental concept in organic synthesis, allowing for selective transformations on complex molecules. nih.govresearchgate.net
Biological Activity and Mechanistic Investigations of N 4 2 Chloropropanoyl Phenyl Acetamide
Exploration of Anticonvulsant Properties
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving the continuous search for new and more effective anticonvulsant drugs. nih.gov Phenylacetamide derivatives represent a class of compounds that have shown promise in this area. nih.govnih.gov
In Vivo Animal Models and Efficacy Assessment
The anticonvulsant potential of new chemical entities is typically evaluated in established in vivo animal models. The maximal electroshock (MES) test is a primary screening model that induces generalized tonic-clonic seizures and is considered predictive of efficacy against generalized tonic-clonic seizures in humans. nih.gov Another common model is the subcutaneous pentylenetetrazole (scPTZ) screen, which induces myoclonic seizures and is used to identify agents that can raise the seizure threshold, relevant to generalized absence seizures. nih.gov The 6-Hz psychomotor seizure model is employed to test for activity against therapy-resistant partial seizures. nih.gov
Proposed Mechanisms Involving Neurotransmitter Systems
The mechanisms of action of many anticonvulsant drugs involve the modulation of neurotransmitter systems to reduce neuronal hyperexcitability. The two primary neurotransmitter systems implicated are the excitatory glutamatergic system and the inhibitory gamma-aminobutyric acid (GABA)ergic system. epilepsysociety.org.uk
Anticonvulsant agents can act by attenuating glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk Glutamate, the main excitatory neurotransmitter, acts on receptors such as NMDA and AMPA to increase neuronal firing. epilepsysociety.org.uk Some antiepileptic drugs (AEDs) are known to inhibit the release of glutamate. medscape.com Conversely, enhancing GABA-mediated inhibition is another key anticonvulsant strategy. epilepsysociety.org.uk GABA is the primary inhibitory neurotransmitter in the brain, and its activation of GABA-A receptors leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. epilepsysociety.org.uk Phenylacetamide derivatives could potentially exert their anticonvulsant effects by interacting with these neurotransmitter systems, although the precise mechanisms for N-[4-(2-chloropropanoyl)phenyl]acetamide remain to be elucidated.
Role of Ion Channel Modulation
Ion channels, particularly voltage-gated sodium and calcium channels, are crucial targets for many antiepileptic drugs. epilepsysociety.org.uknih.gov Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials. epilepsysociety.org.uk Many AEDs, such as phenytoin (B1677684) and carbamazepine, act by blocking these channels, thereby reducing the repetitive firing of neurons. medscape.com
Voltage-gated calcium channels also play a significant role in neuronal excitability and neurotransmitter release. epilepsysociety.org.uk Specifically, T-type calcium channels are implicated in absence seizures, and their blockade is a mechanism of action for drugs like ethosuximide. epilepsysociety.org.uk Given that other acetamide (B32628) derivatives have been shown to interact with voltage-sensitive sodium channels, it is plausible that this compound may also exert its potential anticonvulsant effects through the modulation of these or other ion channels. nih.govmdpi.com
Evaluation of Cytotoxic and Anticancer Activities
The search for novel anticancer agents is another critical area of pharmaceutical research, driven by the need for more effective and less toxic therapies. Phenylacetamide derivatives have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines. nih.govtbzmed.ac.irnih.gov
Activity Against Specific Cancer Cell Lines
The cytotoxic activity of potential anticancer compounds is typically assessed in vitro against a panel of human cancer cell lines. Common cell lines used for such screenings include HeLa (cervical cancer), A549 (lung carcinoma), U87 (glioblastoma), PC3 (prostate carcinoma), and MCF-7 (breast cancer). nih.govijcce.ac.irijcce.ac.ir The potency of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.
Studies on various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against PC3 and MCF-7 cell lines. nih.govnih.gov Similarly, other research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has shown activity against HeLa, A549, and U87 cells. ijcce.ac.irijcce.ac.ir While specific IC50 values for this compound are not available, the data from these related compounds suggest that it may also exhibit cytotoxic activity against certain cancer cell types.
Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide Derivatives Against Various Cancer Cell Lines (Note: This table is illustrative and based on data for related compounds, not this compound itself.)
| Compound Type | Cell Line | Cancer Type | Reported IC50 Range (µM) |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 | Prostate Carcinoma | 52 - 80 nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | MCF-7 | Breast Cancer | ~100 nih.govnih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | HeLa | Cervical Cancer | As low as 1.3 ijcce.ac.irijcce.ac.ir |
Mechanisms of Action in Cell Proliferation
Understanding the mechanism by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. nih.govtbzmed.ac.ir Apoptosis can be triggered through various cellular pathways, often involving the activation of caspases, a family of protease enzymes that play essential roles in the process. ijcce.ac.irijcce.ac.ir
Research on some phenylacetamide derivatives has shown that their cytotoxic effects are associated with the induction of apoptosis, confirmed by assays that measure caspase activation. tbzmed.ac.irijcce.ac.ir Another investigated mechanism is the reduction of the mitochondrial membrane potential (MMP), which is often a key event in the apoptotic cascade. ijcce.ac.irijcce.ac.ir Furthermore, the generation of reactive oxygen species (ROS) can also contribute to the cytotoxic effects of some anticancer compounds. ijcce.ac.irijcce.ac.ir It is hypothesized that this compound, if found to possess anticancer activity, may operate through one or more of these mechanisms to inhibit cell proliferation and induce cell death in cancer cells.
Table 2: Investigated Mechanisms of Action for Anticancer Activity of Related Acetamide Derivatives (Note: This table is illustrative and based on data for related compounds, not this compound itself.)
| Mechanism of Action | Investigated in Relation to |
| Induction of Apoptosis | Phenylacetamide Derivatives nih.govtbzmed.ac.ir |
| Caspase Activation | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives ijcce.ac.irijcce.ac.ir |
| Reduction of Mitochondrial Membrane Potential (MMP) | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives ijcce.ac.irijcce.ac.ir |
| Generation of Reactive Oxygen Species (ROS) | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives ijcce.ac.irijcce.ac.ir |
Disruption of Cell Cycle Progression
No studies were found that investigated the effect of this compound on cell cycle progression.
Induction of Apoptosis
There is no available research on the ability of this compound to induce apoptosis.
Interaction with Molecular Targets (e.g., enzymes, receptors)
Information regarding the interaction of this compound with any molecular targets such as enzymes or receptors is not available in the current scientific literature.
Interaction with Biological Targets
Binding Affinities with Receptors Involved in Neurotransmission
No data exists on the binding affinities of this compound with receptors involved in neurotransmission.
Enzymatic Modulation in Cancer Cell Proliferation
There are no published studies on the role of this compound in the enzymatic modulation of cancer cell proliferation.
Specific Molecular Target Identification and Validation
The identification and validation of specific molecular targets for this compound have not been reported in any available research.
Potential Therapeutic Applications and Lead Compound Development
Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the biological activity or potential therapeutic applications of the chemical compound this compound. The following sections detail the lack of research findings in the specified areas.
Application in Oncology and Inflammation-related Diseases
There is currently no available research data to suggest or support the application of this compound in the fields of oncology or for the treatment of inflammation-related diseases. Studies investigating its efficacy, mechanism of action, or potential as a therapeutic agent in these areas have not been identified in the public domain.
Relevance in Neurological Disorder Research
Similarly, there is a lack of scientific literature detailing any investigation into the relevance of this compound in neurological disorder research. No studies have been found that explore its potential effects on the central or peripheral nervous system, nor its utility as a research tool or therapeutic candidate for neurological conditions.
Role in Drug Discovery and Development
The role of this compound in drug discovery and development appears to be undefined at present. It has not been identified as a lead compound in any publicly accessible research, nor are there published studies on its use as a scaffold or intermediate in the development of new therapeutic agents. Its primary availability appears to be for general research purposes from chemical suppliers.
Data Tables
No data from research findings are available to be presented in tabular format.
Structure Activity Relationship Sar Studies of N 4 2 Chloropropanoyl Phenyl Acetamide and Its Analogs
Systematic Modification of the Amide Chain
The amide linkage in N-phenylacetamide derivatives is a critical interaction point with biological targets and its modification can significantly impact activity, lipophilicity, and solubility.
Impact of Length and Substituents on Biological Activity
The length and substitution of the N-acetyl group can influence how the molecule fits into a binding pocket and can introduce new interactions. For instance, increasing the alkyl chain length from a methyl (acetamide) to an ethyl (propanamide) or larger group can either enhance or diminish activity depending on the topology of the target's binding site. If the pocket has additional hydrophobic space, a longer chain may lead to improved van der Waals interactions and thus higher potency. Conversely, a constrained binding site would sterically hinder a bulkier group, leading to a loss of activity.
The introduction of substituents on the acetyl group can also modulate activity. For example, the addition of a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity if a corresponding residue is present in the target protein.
Table 1: Hypothesized Impact of Amide Chain Modification on Biological Activity
| Modification of Amide Chain | Hypothesized Effect on Biological Activity | Rationale |
|---|---|---|
| Chain Elongation (e.g., propanamide, butanamide) | Dependent on target binding site topology | Increased van der Waals interactions in a hydrophobic pocket could enhance activity; steric hindrance in a constrained pocket would decrease activity. |
| Introduction of Polar Substituents (e.g., hydroxyl, amino) | Potential for increased or decreased activity | New hydrogen bonding opportunities could increase affinity; unfavorable steric or electronic interactions could decrease affinity. |
Correlation with Lipophilicity and Solubility Profiles
Modifications to the amide chain directly impact these properties. Lengthening the alkyl chain increases lipophilicity and generally decreases aqueous solubility. Conversely, introducing polar substituents like hydroxyl or amino groups will decrease lipophilicity and improve solubility. The optimal lipophilicity for a biologically active compound is often a balance; it must be lipophilic enough to cross cell membranes but soluble enough to be transported in the bloodstream. Studies on related N-substituted chloroacetamides have shown that high lipophilicity, often contributed by halogenated phenyl rings, can enhance antimicrobial activity by facilitating passage through the phospholipid bilayer of cell membranes. nih.gov
Table 2: Predicted Correlation of Amide Chain Modification with Physicochemical Properties
| Modification of Amide Chain | Predicted Change in Lipophilicity (logP) | Predicted Change in Aqueous Solubility |
|---|---|---|
| Chain Elongation | Increase | Decrease |
Variations on the 2-Chloropropanoyl Moiety
The 2-chloropropanoyl group is a key feature of the molecule, likely acting as an electrophilic center that can form covalent bonds with nucleophilic residues in a biological target.
Alterations to the Halogen Atom
The nature of the halogen atom at the 2-position can significantly affect the reactivity of the carbonyl group. The electronegativity and leaving group ability of the halogen are critical factors. Replacing chlorine with other halogens (fluorine, bromine, iodine) would alter the electrophilicity of the alpha-carbon.
Generally, the reactivity of the C-X bond towards nucleophilic substitution follows the order I > Br > Cl > F. Therefore, substituting chlorine with bromine or iodine would be expected to increase the rate of covalent bond formation with a target, potentially leading to higher potency. Conversely, replacing chlorine with fluorine would decrease this reactivity. The optimal halogen will depend on the desired balance between reactivity and stability; a highly reactive compound may be non-specific and toxic, while a less reactive one may not be effective.
Table 3: Predicted Impact of Halogen Alteration on Reactivity and Biological Activity
| Halogen at Position 2 | Electronegativity | Leaving Group Ability | Predicted Reactivity | Hypothesized Biological Activity |
|---|---|---|---|---|
| Fluorine (F) | Highest | Poorest | Lowest | Potentially lower due to reduced reactivity |
| Chlorine (Cl) | High | Good | Moderate | Baseline |
| Bromine (Br) | Moderate | Better | High | Potentially higher due to increased reactivity |
Modifications of the Alkyl Chain
Altering the propanoyl chain to an ethanoyl (acetyl) or butanoyl group would also influence the steric and electronic properties of this moiety. Shortening the chain to a chloroacetyl group might alter the accessibility of the electrophilic carbon to a target nucleophile. Lengthening the chain could introduce additional hydrophobic interactions but might also create steric clashes. The methyl group on the propanoyl chain also introduces a chiral center, and it is highly likely that the two enantiomers would exhibit different biological activities, as is common for chiral molecules.
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring can modulate the electronic properties of the entire molecule and provide additional points of interaction with a biological target. General SAR studies on N-phenylacetamide derivatives have shown that the type and position of substituents on the phenyl ring are important for their biological activity. nih.gov
For instance, electron-withdrawing groups (e.g., nitro, cyano, or additional halogens) on the phenyl ring can influence the reactivity of the distant 2-chloropropanoyl group through electronic effects transmitted through the aromatic system. Such groups can also participate in specific interactions within the binding site, such as hydrogen bonding or dipole-dipole interactions. In many classes of N-phenylacetamide analogs, electron-withdrawing groups at the para-position of the phenyl ring have been shown to increase antibacterial activity. nih.gov Conversely, electron-donating groups (e.g., methyl, methoxy) might decrease activity, depending on the specific target. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group and its ability to interact with specific regions of the binding pocket.
Table 4: General Substituent Effects on the Phenyl Ring of N-Phenylacetamide Analogs
| Substituent Type | Position | General Effect on Biological Activity |
|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -CN, -Cl) | Para | Often enhances activity (e.g., antibacterial) nih.gov |
| Electron-Withdrawing (e.g., -NO2, -CN, -Cl) | Meta | Often less effective or detrimental to activity nih.gov |
Electronic and Steric Influences of Different Substituents
The electronic properties and size of substituents on the phenyl ring of acetamide (B32628) derivatives play a pivotal role in their biological activity. Research on analogous structures has shown a preference for electron-withdrawing groups over electron-donating ones. nih.gov For instance, the introduction of halogen atoms or other electron-withdrawing moieties can significantly impact a compound's interaction with its biological target.
| Substituent Group | Electronic Effect | General Impact on Activity of Analogs | Example Compounds from Literature |
|---|---|---|---|
| Halogens (F, Cl, Br) | Electron-withdrawing, Increases Lipophilicity | Often enhances potency and cell permeability. nih.govnih.gov | N-(4-chlorophenyl)-2-chloroacetamide nih.gov, 3,4-dichlorocinnamanilides mdpi.com |
| Trifluoromethyl (-CF3) | Strongly Electron-withdrawing | Can significantly increase biological activity. mdpi.com | (2E)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide mdpi.com |
| Cyano (-CN) | Electron-withdrawing | Favorable for high permeability. nih.gov | N-(3-cyanophenyl)-2-chloroacetamide nih.gov |
| Acetyl (-COCH3) | Electron-withdrawing | Considered favorable for permeability. nih.gov | N-(4-acetylphenyl)-2-chloroacetamide nih.gov |
| Hydroxy (-OH) | Electron-donating | Can decrease lipophilicity. nih.gov | N-(4-hydroxyphenyl)-2-chloroacetamide nih.gov |
Positional Isomer Effects on Biological Activity
The specific placement of substituents on the aromatic ring is a critical determinant of biological activity. Changing the position of a functional group, for example, from the para- (4-) position to the ortho- (2-) or meta- (3-) position, can drastically alter the molecule's three-dimensional shape and electronic distribution. This, in turn, affects its ability to bind to its target. nih.gov
| Isomer Position | Potential Impact on Molecular Properties | Hypothetical Effect on Biological Activity |
|---|---|---|
| Ortho (1,2-substitution) | Can lead to intramolecular hydrogen bonding; may introduce steric hindrance, affecting planarity. researchgate.net | Could either enhance binding through specific interactions or decrease activity due to steric clashes. |
| Meta (1,3-substitution) | Alters the vector and distance between key functional groups compared to other isomers. | May result in a completely different binding mode or a loss of affinity if key interactions are disrupted. |
| Para (1,4-substitution) | Maximizes the distance between substituents, often leading to a more linear and extended conformation. | Frequently allows for optimal interactions in binding sites that have distinct and separate recognition pockets. |
Introduction of Aromatic Heterocycles for Modulating Selectivity
Replacing the phenyl ring with an aromatic heterocycle (a ring structure containing atoms of at least two different elements) is a well-established strategy in medicinal chemistry to modulate a compound's biological and pharmacokinetic properties. nih.gov Heterocycles can introduce heteroatoms (like nitrogen, sulfur, or oxygen) that can act as hydrogen bond donors or acceptors, alter electronic properties, improve solubility, and provide new vectors for interacting with a biological target.
In analogues of acetamide, the introduction of various heterocycles has led to compounds with diverse therapeutic activities. For example, incorporating a thiazole (B1198619) ring has yielded derivatives with potent anticancer activity against various cell lines, including resistant forms. nih.govijcce.ac.irresearchgate.net Other heterocycles, such as triazolopyridazines and pyrimidines, have also been successfully used to create novel bioactive molecules. nih.govekb.eg This strategy allows for the fine-tuning of a compound's selectivity for a particular enzyme or receptor isoform, potentially reducing off-target effects.
| Heterocycle Introduced | Resulting Class of Analogs | Observed Biological Activity/Target |
|---|---|---|
| Thiazole | N-phenylthiazol-2-yl-acetamide derivatives | Anticancer activity against melanoma, pancreatic cancer, and leukemia. nih.govijcce.ac.ir |
| Triazolopyridazine | Aryl acetamide triazolopyridazines | Antiparasitic activity against Cryptosporidium. nih.gov |
| Pyrimidine | N-(pyrimidin-2-yl carbamothioyl) acetamide | Antimicrobial activity against Gram-positive and Gram-negative bacteria. ekb.eg |
| Indole | N-acetamide indoles | Antimalarial activity via inhibition of PfATP4. nih.gov |
| Benzimidazole (B57391) | N-(1H-benzo[d]imidazol-6-yl)-2-phenoxyacetamide | P2Y14R antagonism for anti-inflammatory effects. nih.gov |
Structure-Based Design Principles for Enhanced Bioactivity
Moving beyond traditional SAR, structure-based design utilizes detailed knowledge of a biological target's three-dimensional structure to create more potent and selective inhibitors. By understanding the specific interactions between a ligand and its receptor, chemists can rationally design modifications to enhance binding affinity and efficacy.
Design of Analogues with Targeted Enzyme Inhibition
A primary goal of structure-based design is the creation of compounds that inhibit a specific enzyme implicated in a disease process. This often involves designing a molecule that fits precisely into the enzyme's active site, blocking its function. The "tail approach" is one such strategy, where a core scaffold that binds to the active site is modified by adding a "tail" designed to interact with adjacent regions of the protein surface, thereby increasing both potency and selectivity. cnr.it
This principle has been applied to develop acetamide derivatives as inhibitors for a range of enzymes. For example, by attaching a benzhydrylpiperazine group to an acetamide scaffold, researchers have created potent inhibitors of human carbonic anhydrase (hCA), an enzyme involved in various physiological processes. cnr.it Similarly, acetamide-containing molecules have been designed to target vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer therapy and urease in the treatment of infections. mdpi.commdpi.com
| Target Enzyme | Therapeutic Area | Design Strategy for Acetamide Analogues |
|---|---|---|
| Carbonic Anhydrase (hCA) | Glaucoma, Epilepsy | Utilizing a sulfamoylphenyl acetamide core with a piperazine (B1678402) "tail" to achieve isoform selectivity. cnr.it |
| VEGFR-2 | Cancer (Anti-angiogenesis) | Designing molecules with pharmacophoric features to interact with the VEGFR-2 catalytic pocket. mdpi.com |
| Urease | Bacterial Infections (e.g., H. pylori) | Synthesizing acetamide-sulfonamide conjugates to inhibit the enzyme's active site. mdpi.com |
| P2Y14 Receptor (Antagonist) | Inflammatory Diseases | Using molecular hybridization based on crystallographic data to design potent N-substituted acetamides. nih.gov |
Optimization for Specific Biological Pathways
Ultimately, the goal of drug design is to modulate a biological pathway to achieve a therapeutic outcome. This requires optimizing a compound not only for target affinity but also for its ability to function within a complex biological system. This involves considering factors like cell permeability, metabolic stability, and the ability to engage the target in its native environment. nih.govnih.gov
For instance, N-acetamide indoles were developed as antimalarial agents by specifically targeting PfATP4, a protein crucial for maintaining sodium ion homeostasis in the parasite. nih.gov The optimization process involved enhancing metabolic stability and ensuring the compound could effectively inhibit the protein's function within the parasite's life cycle. nih.gov In another example, acetamide derivatives were designed as P2Y14R antagonists to inhibit the NLRP3/GSDMD signaling pathway, which is involved in the inflammatory response in diseases like gout. nih.gov This demonstrates a sophisticated approach where analogues of N-[4-(2-chloropropanoyl)phenyl]acetamide could be rationally modified to not just hit a target, but to effectively disrupt a specific disease-related cascade. researchgate.net
| Targeted Biological Pathway | Associated Disease | Therapeutic Goal of Acetamide Analogs |
|---|---|---|
| Parasite Ion Homeostasis (via PfATP4) | Malaria | Disrupt parasite development and survival. nih.gov |
| NLRP3/GSDMD Inflammasome Pathway | Gouty Arthritis / Inflammatory Diseases | Decrease inflammatory factor release and cell pyroptosis. nih.gov |
| Angiogenesis (via VEGFR-2 signaling) | Cancer | Inhibit the formation of new blood vessels that supply tumors. mdpi.com |
| Nucleoside Transport (via ENTs) | Cancer, Viral Infections | Modulate the uptake of nucleoside drugs or regulate adenosine (B11128) signaling. frontiersin.org |
Computational Chemistry and Molecular Modeling of N 4 2 Chloropropanoyl Phenyl Acetamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.
Prediction of Binding Affinities with Biological Targets
For compounds structurally related to N-[4-(2-chloropropanoyl)phenyl]acetamide, molecular docking simulations are employed to predict their binding affinities against various biological targets, including enzymes and receptors implicated in a range of diseases. nih.govorientjchem.org The binding affinity is often expressed as a docking score, which estimates the free energy of binding; a lower score typically indicates a more stable ligand-receptor complex. orientjchem.org
Studies on similar chloroacetamide scaffolds have identified them as potential covalent inhibitors that can bind to the palmitate pocket of proteins like Transcriptional Enhanced Associate Domain (TEAD), thereby disrupting protein-protein interactions. nih.govrsc.org Docking studies on N-phenylacetamide derivatives have explored their potential as inhibitors for targets such as bacterial proteins and carbonic anhydrase. orientjchem.orgnih.gov For this compound, it is anticipated that docking simulations would be used to screen its affinity against a panel of known therapeutic targets to identify potential biological activities.
Illustrative Docking Scores of Acetamide (B32628) Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | PDB ID | Typical Docking Score (kcal/mol) |
| Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | - | -8.9 to -12.4 |
| N-phenyl-selanyl-acetamide | E. coli receptor | 5L3J | -6.9 to -7.3 |
| N-phenyl-selanyl-acetamide | S. aureus receptor | 3BL6 | -7.2 to -7.5 |
Note: This table is illustrative and based on data for structurally related acetamide compounds to demonstrate the application of molecular docking. orientjchem.orgmdpi.com Scores are not specific to this compound.
Analysis of Interaction Modes with Receptors and Enzymes
Beyond predicting binding energy, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The structural features of this compound—specifically the acetamide group (potential hydrogen bond donor and acceptor), the phenyl ring (hydrophobic and π-π stacking interactions), and the carbonyl groups (hydrogen bond acceptor)—are crucial for its binding mode.
In related N-phenylacetamide derivatives, the amide moiety frequently forms hydrogen bonds with amino acid residues in the active site of enzymes. acs.org The phenyl ring often orients into hydrophobic pockets, and substituents on the ring can further influence binding specificity and affinity. nih.gov The reactive chloroacetyl group present in similar chloroacetamides enables covalent bond formation with cysteine residues in protein binding sites, a mechanism that is critical for their inhibitory activity. nih.govrsc.org It is plausible that the 2-chloropropanoyl group in this compound could engage in similar covalent interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
For classes of compounds including N-(substituted phenyl)-2-chloroacetamides, QSAR models have been successfully developed to predict their antimicrobial activity. nih.gov These models are typically linear or non-linear equations that correlate calculated molecular descriptors with experimentally determined biological activities. Such predictive models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency. nih.gov A QSAR study on this compound and its analogues would involve synthesizing a series of related compounds, measuring their biological activity, and subsequently developing a predictive model to guide the design of more effective molecules.
Identification of Key Structural Descriptors
A critical outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining biological activity. These descriptors are numerical values derived from the molecular structure that represent its physicochemical properties. For N-phenylacetamide derivatives, key descriptors often include:
Electronic Descriptors : Such as atomic charges and electrostatic potential at specific atoms (e.g., the carbonyl carbon), which describe a molecule's reactivity and interaction potential. acs.org
Lipophilicity Descriptors : Commonly represented by LogP, which measures a compound's solubility in lipids versus water and is crucial for its ability to cross cell membranes. High lipophilicity in halogenated p-substituted phenyl chloroacetamides has been linked to increased antimicrobial activity. nih.gov
Topological and Steric Descriptors : These describe the size, shape, and connectivity of the molecule. For instance, the polar surface area (PSA) is a descriptor that correlates with a molecule's permeability. nih.gov
Key Molecular Descriptors in QSAR Studies of Phenylacetamide Analogs
| Descriptor Type | Example | Relevance to Biological Activity |
| Lipophilicity | LogP (Partition coefficient) | Membrane permeability and transport to target sites. |
| Electronic | Electrostatic Potential, Atomic Charges | Governs molecular interactions and chemical reactivity. |
| Topological | Polar Surface Area (TPSA) | Predicts permeability and absorption of molecules. |
| Steric | Molecular Volume/Surface Area | Influences fit within a receptor's binding pocket. |
Note: This table is based on general findings from QSAR studies of related compounds. acs.orgnih.gov
Dynamics Simulations and Conformational Analysis
While docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes.
MD simulations can be used to assess the stability of the binding pose predicted by docking. For acetamide derivatives, MD studies have been used to confirm that the ligand remains stably bound within the active site of its target protein and to analyze the persistence of key interactions, such as hydrogen bonds, over the simulation period. mdpi.com
The structure of this compound contains several rotatable bonds, allowing it to adopt multiple conformations. Theoretical studies on similar N-phenylacetamides, using methods like Density Functional Theory (DFT), have explored their molecular geometry, vibrational frequencies, and electronic structures. xisdxjxsu.asia Such calculations help identify the most stable conformations (i.e., those with the lowest energy) and understand the energy barriers between them. This information is critical because the specific conformation of a molecule often dictates its biological activity. xisdxjxsu.asiamdpi.com
Integration with Experimental Data for Validation and Refinement
In the field of computational chemistry and molecular modeling, the integration of theoretical calculations with experimental data is a critical step for the validation and refinement of computational models. This process ensures that the theoretical models accurately represent the physicochemical properties and behavior of the molecule , in this case, this compound. The validation process is iterative, where computational predictions are compared against experimental findings, and any discrepancies are used to refine the computational methodology.
The primary goal of this integration is to develop a robust computational model that can reliably predict various molecular properties. For a molecule like this compound, these properties can include its three-dimensional structure, vibrational frequencies, electronic properties, and potential energy surface. The accuracy of these predictions is paramount for any further computational studies, such as molecular docking or reaction mechanism elucidation.
Validation of Molecular Geometry
A fundamental aspect of validating a computational model is the comparison of the predicted equilibrium geometry with experimentally determined structural parameters. X-ray crystallography is the gold standard for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and dihedral angles.
Below is a representative table illustrating how such a comparison would be made. The "Experimental Data" column contains hypothetical, yet realistic, values based on known structures of similar molecules, while the "Computational Prediction" column shows the kind of results a well-calibrated DFT model would produce.
Table 1: Comparison of Selected Geometric Parameters for this compound
| Parameter | Computational Prediction (DFT/B3LYP/6-311G(d,p)) | Experimental Data (Hypothetical) |
|---|---|---|
| C=O (amide) bond length | 1.23 Å | 1.24 Å |
| N-C (amide) bond length | 1.35 Å | 1.34 Å |
| C-Cl bond length | 1.78 Å | 1.77 Å |
| C-N-C bond angle | 128.5° | 127.9° |
Discrepancies between the predicted and experimental values can often be attributed to the fact that computational models typically represent the molecule in the gas phase at 0 K, whereas experimental data is often from the solid state at a specific temperature. Refinements to the computational model can include the incorporation of solvent effects using continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, as well as considering crystal packing effects in more advanced solid-state calculations.
Validation of Vibrational Frequencies
Another crucial validation step involves the comparison of computationally predicted vibrational frequencies with experimental spectroscopic data, primarily from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Each vibrational mode corresponds to a specific molecular motion, and the corresponding frequency is a hallmark of the bonds and functional groups present in the molecule.
A computational frequency analysis on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with the experimental spectrum.
The following table demonstrates a typical comparison of key vibrational frequencies.
Table 2: Comparison of Key Vibrational Frequencies for this compound (cm⁻¹)
| Vibrational Mode | Computational Prediction (Scaled) | Experimental Data (Hypothetical) |
|---|---|---|
| N-H stretch (amide) | 3350 | 3345 |
| C=O stretch (amide I) | 1680 | 1675 |
| C=O stretch (ketone) | 1695 | 1690 |
| N-H bend (amide II) | 1540 | 1535 |
Should significant deviations persist after scaling, it may indicate that the computational model does not fully capture the electronic or steric environment of a particular functional group. This would prompt a re-evaluation of the chosen theoretical method or basis set.
Refinement of the Computational Model
The process of validation is intrinsically linked to the refinement of the computational model. When discrepancies between computational predictions and experimental data are identified, a systematic approach is taken to improve the model. This can involve:
Choice of Theoretical Method: If a lower-level theory was initially used, moving to a more sophisticated and computationally expensive method (e.g., from Hartree-Fock to DFT or to Møller-Plesset perturbation theory) can provide more accurate results.
Basis Set Selection: The choice of basis set is critical. A larger and more flexible basis set generally leads to more accurate predictions, especially for properties like electron distribution and polarizability.
Environmental Effects: As mentioned, incorporating solvent or solid-state effects can be crucial for bridging the gap between gas-phase computational models and condensed-phase experimental reality.
Advanced Analytical Methodologies for N 4 2 Chloropropanoyl Phenyl Acetamide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for elucidating the molecular structure of N-[4-(2-chloropropanoyl)phenyl]acetamide, providing detailed information about its atomic composition, connectivity, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene ring would typically appear as two doublets in the downfield region (approx. δ 7.5-8.0 ppm). The methine proton (-CH(Cl)-) of the chloropropanoyl group would likely be a quartet coupled to the adjacent methyl protons, found further downfield (approx. δ 4.5-5.5 ppm) due to the deshielding effect of the adjacent chlorine atom and carbonyl group. The methyl protons of the propanoyl group (-CH₃) would appear as a doublet, while the acetamide (B32628) methyl protons (-COCH₃) would be a singlet, both in the upfield region (approx. δ 1.5-2.5 ppm). A broad singlet corresponding to the amide proton (N-H) is also expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all eleven carbon atoms in the molecule. Distinct signals are anticipated for the two carbonyl carbons (amide and ketone, approx. δ 168-198 ppm), the six aromatic carbons (approx. δ 118-142 ppm), the methine carbon bearing the chlorine atom (approx. δ 50-65 ppm), and the two methyl carbons (approx. δ 20-30 ppm). This analysis confirms the carbon skeleton and the presence of key functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
| Acetamide -CH₃ | Singlet, ~2.1-2.3 | ~24 |
| Propanoyl -CH₃ | Doublet, ~1.6-1.8 | ~20 |
| Propanoyl -CH(Cl) | Quartet, ~5.0-5.4 | ~58 |
| Aromatic C-H (ortho to C=O) | Doublet, ~7.9-8.1 | ~129 |
| Aromatic C-H (ortho to NH) | Doublet, ~7.5-7.7 | ~119 |
| Aromatic C (ipso to C=O) | Singlet, ~132 | ~132 |
| Aromatic C (ipso to NH) | Singlet, ~142 | ~142 |
| Amide N-H | Broad Singlet, ~8.0-10.0 | N/A |
| Acetamide C=O | N/A | ~169 |
| Ketone C=O | N/A | ~195 |
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₂ClNO₂ and a molecular weight of approximately 225.67 g/mol biosynth.comsigmaaldrich.comsigmaaldrich.com.
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent pseudomolecular ion peak, such as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 226.0629. The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern for this ion, with a second peak [M+H+2]⁺ at m/z 228.06, approximately one-third the intensity of the [M+H]⁺ peak. Predicted data also suggests the formation of other adducts such as [M+Na]⁺ uni.lu.
Fragmentation analysis provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bonds alpha to the carbonyl groups. Expected fragments could correspond to the loss of the chloropropanoyl group or the acetamide moiety, providing conclusive evidence for the compound's structure.
Table 2: Predicted ESI-MS Adducts and Isotopes for this compound
| Adduct/Ion | Predicted m/z | Notes |
| [M+H]⁺ | 226.063 | Primary pseudomolecular ion |
| [M+H+2]⁺ | 228.060 | Isotope peak due to ³⁷Cl |
| [M+Na]⁺ | 248.045 | Sodium adduct |
| [M+Na+2]⁺ | 250.042 | Isotope peak for sodium adduct |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of bonds within the molecule.
The IR spectrum is expected to display several characteristic absorption bands. A sharp, strong band around 1660-1685 cm⁻¹ would correspond to the amide I band (primarily C=O stretching). A second strong carbonyl stretch for the ketone group is expected in a similar region, potentially overlapping, around 1670-1690 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3250-3350 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic ring and alkyl groups (above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (approx. 1600 and 1475 cm⁻¹), and a C-Cl stretching band in the fingerprint region (approx. 600-800 cm⁻¹). Analysis of related acetamide compounds supports these expected frequency ranges nist.govnist.gov.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3250 - 3350 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ketone C=O | Stretch | 1670 - 1690 |
| Amide C=O (Amide I) | Stretch | 1660 - 1685 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| Amide N-H | Bend (Amide II) | 1510 - 1550 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound samples. Commercial suppliers often use this technique to establish purity levels, which are typically reported to be around 97% sigmaaldrich.comsigmaaldrich.com.
A common approach would involve a reverse-phase HPLC (RP-HPLC) method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to elute the compound. An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure sharp, symmetrical peaks. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound libretexts.orgresearchgate.net. The synthesis typically involves the acylation of an aniline (B41778) derivative.
To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is usually coated with silica (B1680970) gel libretexts.org. Alongside the reaction mixture, spots of the starting materials are also applied. The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product will appear and intensify libretexts.org. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate libretexts.org.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While specific crystallographic data for "this compound" is not publicly available, analysis of closely related structures provides valuable insights into the likely conformational and stereochemical characteristics that could be elucidated for this compound.
Detailed crystallographic studies on analogous acetamide derivatives reveal key structural features that are likely to be present in "this compound". For instance, in the related compound, N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the two benzene rings is a critical conformational parameter researchgate.net. Similarly, for "this compound", X-ray crystallography would precisely define the rotational relationship between the phenyl ring and the propanoyl group, as well as the orientation of the acetamide moiety.
The presence of a chiral center at the second carbon of the propanoyl group in "this compound" means it can exist as two enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can determine the absolute stereochemistry (R or S configuration) without ambiguity. This is achieved through the analysis of anomalous dispersion effects.
Table 1: Hypothetical Crystallographic Data and Key Structural Parameters for this compound
| Parameter | Expected Information | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a = 10.5 Å, b = 5.2 Å, c = 24.8 Å, β = 101° | Defines the size and shape of the repeating unit in the crystal. |
| Dihedral Angle (Phenyl-Propanoyl) | e.g., 45° | Describes the twist between the phenyl ring and the propanoyl group. |
| Torsion Angles | e.g., O=C-C-Cl | Defines the conformation of the side chain. |
| Absolute Configuration at C2 | R or S | Unambiguously determines the stereochemistry of the chiral center. |
| Hydrogen Bonding Interactions | Donor-Acceptor Distances and Angles | Elucidates the interactions governing the crystal packing and molecular conformation. |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study.
Advanced hyphenated techniques for complex mixture analysis
The analysis of "this compound" in complex matrices, such as during synthesis monitoring, impurity profiling, or in biological samples, benefits immensely from the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of "this compound". Due to its molecular weight and functional groups, the compound is well-suited for ionization techniques like electrospray ionization (ESI).
Impurity Profiling: During the synthesis of "this compound", various impurities such as starting materials, by-products, and degradation products may be present. LC-MS can separate these components, and the mass spectrometer can provide molecular weight information for each, aiding in their identification. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions, which is crucial for characterizing unknown impurities nih.gov.
Quantitative Analysis: In a research or quality control setting, LC-MS/MS operating in selected reaction monitoring (SRM) mode would offer high sensitivity and selectivity for quantifying "this compound" in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of volatile and semi-volatile impurities that may be present in samples of "this compound". For the compound itself, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC-MS is highly effective for separating and identifying low-level impurities, including residual solvents from the synthesis process.
Chiral Separation using Hyphenated Techniques: Given the chiral nature of "this compound", separating its enantiomers is often crucial in pharmaceutical research.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): By coupling a chiral stationary phase (CSP) with a mass spectrometer (LC-MS), it is possible to separate the enantiomers and confirm their identity based on their mass-to-charge ratio.
Capillary Electrophoresis (CE): CE, especially when coupled with mass spectrometry (CE-MS), offers high separation efficiency for chiral compounds. The use of chiral selectors in the running buffer allows for the separation of the enantiomers of "this compound" wvu.edu.
Table 2: Application of Hyphenated Techniques in the Analysis of this compound
| Technique | Application | Information Obtained |
| LC-MS/MS | Impurity profiling, quantitative analysis in biological matrices. | Molecular weight and structural information of the parent compound and impurities; precise quantification. |
| GC-MS | Analysis of volatile and semi-volatile impurities, residual solvents. | Identification and quantification of volatile organic compounds. |
| Chiral HPLC-MS | Enantiomeric separation and quantification. | Separation of R and S enantiomers with mass confirmation. |
| CE-MS | Chiral separation, analysis of charged impurities. | High-efficiency separation of enantiomers and ionic species. |
These advanced analytical methodologies are indispensable for the thorough characterization and analysis of "this compound", providing critical data for its development and application in various scientific fields.
Toxicological Research and Safety Mechanism Investigations of N 4 2 Chloropropanoyl Phenyl Acetamide
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity studies are fundamental in toxicological research, providing initial data on the potential of a chemical to cause cell death. These assessments often utilize cultured cell lines to investigate cellular responses to chemical exposure.
Standardized Cytotoxicity Assays (e.g., MTT, ATP-based) across Cell Lines
Standardized assays are employed to determine the viability of cells after exposure to a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability. science.gov Another common method is the ATP-based assay, which quantifies the amount of adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.
Interactive Data Table: Examples of Cytotoxicity Assays on Related Compounds
| Compound Class | Assay | Cell Line(s) | Observed Effect | Reference |
| N-phenyl benzimidazole (B57391) derivative | MTT | A549, HepG2 | Significant cytotoxic effect | journalagent.com |
| Chloroacetamide herbicides | MTT | HepG2 | Dose-dependent decrease in cell viability | nih.gov |
| NSAIDs | MTT, ATP | HEK | Time-dependent decrease in cell viability | researchgate.net |
Lactate (B86563) Dehydrogenase (LDH) Release and Glutathione (GSH) Production Assays
The release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the surrounding culture medium is a well-established indicator of cell membrane damage and necrosis. nih.gov Glutathione (GSH) is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS). Assays measuring GSH levels can therefore provide insights into a compound's potential to induce oxidative stress. nih.gov
Research on chloroacetamide herbicides, which share structural similarities with N-[4-(2-chloropropanoyl)phenyl]acetamide, has shown that these compounds can induce a dose-dependent increase in LDH leakage from HepG2 cells. nih.gov This suggests that chloroacetamides can compromise cell membrane integrity. nih.gov The same study also revealed that exposure to these herbicides led to a decrease in the levels of GSH in HepG2 cells, indicating the induction of oxidative stress. nih.gov The pro-apoptotic effects of these compounds were alleviated by co-treatment with the antioxidant N-acetylcysteine, further supporting the role of ROS in their mechanism of toxicity. nih.gov
In Vivo Toxicity Studies and Pathological Mechanisms
In vivo studies in animal models are crucial for understanding the systemic toxicity of a compound and its effects on various organs.
A 13-week study on acetamide (B32628) in F344 gpt delta rats provided significant toxicological data. nih.gov In this study, rats were fed a diet containing varying concentrations of acetamide. nih.gov The results indicated hepatotoxicity, as evidenced by significant changes in serum levels of liver enzymes such as aspartate aminotransferase and alanine (B10760859) aminotransferase at higher concentrations. nih.gov Histopathological examination of the liver revealed various changes related to hepatic injury in these groups. nih.gov The study also observed effects on the hematopoietic system, with significant changes in red blood cell parameters and a decrease in erythroblasts in the spleen at higher doses. nih.gov
Interactive Data Table: In Vivo Toxicity of Acetamide in F344 Rats
| Parameter | Organ/System | Observed Effect at ≥1.25% Acetamide | Reference |
| Serum Enzymes | Liver | Significant increase in AST and ALT | nih.gov |
| Histopathology | Liver | Various changes related to hepatic injury | nih.gov |
| Red Blood Cell Parameters | Hematopoietic System | Significant changes in MCV and MCH | nih.gov |
| Histopathology | Spleen | Decrease of erythroblasts (at 2.5%) | nih.gov |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents. Mutagenicity is a specific type of genotoxicity that refers to the induction of permanent mutations in the DNA sequence.
In the 13-week study on acetamide in F344 gpt delta rats, in vivo mutation assays showed that acetamide did not induce any changes in the gpt and red/gam gene mutant frequencies, even at the carcinogenic target site (the liver). nih.gov This suggests that acetamide is not mutagenic under these experimental conditions. nih.gov However, the study did find a significant increase in Ki67-positive hepatocytes at carcinogenic doses, indicating increased cell proliferation. nih.gov This suggests that the hepatocarcinogenesis induced by acetamide in rats is likely driven by a non-mutagenic mode of action involving cell proliferation. nih.gov
Studies on chloroacetamide herbicides have demonstrated their genotoxic potential. These compounds were found to induce DNA breakage in HepG2 cells, an effect that was linked to the generation of ROS. nih.gov
Mechanisms of Organ-Specific Toxicity (if applicable for analogues)
Understanding the mechanisms of organ-specific toxicity is crucial for risk assessment. For analogues of this compound, several mechanisms have been elucidated.
The hepatotoxicity of acetamide appears to be linked to increased cell proliferation rather than mutagenicity. nih.gov The observed hepatic injuries and subsequent regenerative cell proliferation are considered key events in its carcinogenic mode of action in rats. nih.gov
For chloroacetamide herbicides, the primary mechanism of toxicity in both in vitro and in vivo models appears to be the induction of oxidative stress. nih.gov The excessive production of ROS leads to cellular damage, including membrane disruption (indicated by LDH leakage), DNA breakage, and depletion of intracellular antioxidants like GSH, ultimately leading to apoptosis. nih.gov
Furthermore, the metabolism of related compounds like chloroanilines can lead to the formation of reactive metabolites. The N-acetylation of chloroanilines to form chloroacetanilides is a significant biotransformation step. Studies on monochloroacetanilides in rats have explored their hepato- and nephrotoxic potential, suggesting that metabolic activation can play a role in the organ-specific toxicity of these compounds. nih.gov
Applications and Translational Research of N 4 2 Chloropropanoyl Phenyl Acetamide
Role in Proteomics Research
The electrophilic nature of the α-chloro ketone within N-[4-(2-chloropropanoyl)phenyl]acetamide makes it a candidate for use in proteomics, particularly for the covalent modification of proteins. Such modifications are instrumental in studying protein structure, function, and interactions.
Studies on Protein Interactions and Modifications
In proteomics, the reduction and alkylation of cysteine residues are standard procedures to prevent the reformation of disulfide bonds following protein denaturation, ensuring accurate protein sequencing and analysis by mass spectrometry. nih.gov this compound possesses a reactive 2-chloropropanoyl group, which functions as an alkylating agent. This group can form a stable, covalent thioether bond with the nucleophilic thiol side chain of cysteine residues. nih.gov
This covalent labeling is a powerful tool for mapping protein structures and identifying key residues involved in protein-protein interactions. chemistryviews.org While iodoacetamide (B48618) is a more commonly used alkylating reagent, chloroacetamide-based compounds have been explored as alternatives. nih.gov The principle of covalent modification is foundational for identifying and characterizing the binding sites of proteins and understanding how their functions are modulated. nih.gov The interaction between an electrophilic compound and a nucleophilic amino acid residue can alter the protein's conformation and function, providing insights into cellular processes. nih.gov
Application in Enzyme Mechanism Elucidation
Understanding the mechanism of action (MOA) of an enzyme is critical for drug discovery and biochemical research. nih.gov Covalent inhibitors, which form a permanent bond with their target enzyme, are valuable tools for these studies. youtube.com Compounds containing reactive electrophilic groups, such as the α-chloro ketone in this compound, can function as "suicide inhibitors" or activity-based probes. youtube.com
These molecules can enter the active site of an enzyme and covalently bind to a key nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) involved in the catalytic process. researchgate.net This irreversible inhibition effectively inactivates the enzyme. nih.gov By subsequently digesting the modified enzyme and analyzing the fragments via mass spectrometry, researchers can pinpoint the exact residue that was modified. This information is crucial for elucidating the enzyme's catalytic mechanism and for designing more specific and potent inhibitors. nih.govharvard.edu While direct studies using this compound for this purpose are not extensively documented, its chemical properties are well-suited for such applications in probing the function of various enzymes, particularly proteases and transferases. researchgate.net
Intermediate in the Synthesis of Pharmaceutical Compounds
One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical compounds.
Precursor for Bioactive Molecules
The acetamide (B32628) functional group is a common feature in a vast array of pharmacologically active molecules. wikipedia.orgtestbook.com this compound serves as a valuable building block because it combines this biologically relevant acetamide moiety with a chemically reactive chloropropanoyl group. This dual functionality allows it to be a starting point for the synthesis of diverse molecular scaffolds. The pyridazinone core, for instance, which can be synthesized from this intermediate, is present in compounds with antihypertensive, cardiotonic, anti-inflammatory, and anticancer activities. researchgate.net Various nitrosylated and nitrated N-(2-hydroxyphenyl)acetamide derivatives have also been identified as bioactive molecules. mdpi.com
Synthesis of Specific Drug Candidates (e.g., Levosimendan, Pimobendan analogues)
This compound is a pivotal intermediate in the industrial synthesis of the cardiotonic drugs Levosimendan and Pimobendan. google.comclockss.org
The synthesis typically begins with a Friedel-Crafts acylation reaction between acetanilide (B955) and 2-chloropropionyl chloride, catalyzed by a Lewis acid like aluminum trichloride, to produce this compound. google.comgoogle.com
Levosimendan Synthesis: Following its formation, this compound is reacted in a one-pot synthesis involving diethyl malonate and hydrazine (B178648) hydrate (B1144303). google.com This sequence of reactions leads to the formation of the key pyridazinone intermediate, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. google.comresearchgate.net This intermediate is then chirally resolved and further reacted with malononitrile (B47326) to yield Levosimendan. google.com
Pimobendan Synthesis: For Pimobendan, the intermediate this compound first undergoes a nitration reaction. google.com The resulting nitro-derivative is then subjected to a series of reactions including nucleophilic substitution, hydrolysis, decarboxylation, and cyclization with hydrazine hydrate to construct the pyridazinone ring. google.com The final steps involve reduction of the nitro group and condensation with p-methoxybenzaldehyde to complete the synthesis of Pimobendan. google.com
Contribution to Material Science Research
While the primary applications of this compound are in the biochemical and pharmaceutical fields, its chemical structure suggests potential utility in material science. The molecule contains an amide bond (-CONH-), which is the defining feature of polyamides, a major class of high-performance polymers that includes nylon.
The presence of the amide group allows for the formation of strong intermolecular hydrogen bonds, which imparts valuable properties to materials such as high tensile strength, thermal stability, and crystallinity. Polymers containing acetamide functional groups are explored for biomedical applications, including drug delivery systems and tissue engineering, due to their potential biocompatibility and the ability to form hydrogen bonds with biological systems. ontosight.ai
Given that this compound contains both an amide linkage and a reactive acyl chloride precursor (the chloropropanoyl group), it could theoretically be used as a monomer or a co-monomer in polycondensation reactions to create novel polyamides or poly(ester amide)s. nih.gov The rigid phenyl ring would contribute to the polymer's thermal stability, while the amide group would facilitate inter-chain hydrogen bonding. Although this specific compound is not widely cited in material science literature, its functional groups are characteristic of monomers used to synthesize advanced polymers.
Potential in Polymer Synthesis
While ketones, a functional group present in this compound, are recognized as essential intermediates in the synthesis of polymers, specific research detailing the direct application of this compound in polymer synthesis is not extensively documented in publicly available literature. cymitquimica.com The presence of reactive sites, including the chloroacetamide group and the phenyl ring, suggests a theoretical potential for its use as a monomer or a modifying agent in polymerization reactions. The exploration of its capabilities in creating novel polymers with unique properties remains an area for future investigation.
| Feature | Potential Role in Polymer Synthesis |
| Functional Groups | Ketone, Chloroacetamide, Phenyl Acetamide |
| Potential as Monomer | The reactive sites could potentially participate in polymerization reactions to form a homopolymer or be incorporated into copolymers. |
| Use as a Modifying Agent | Could be used to introduce specific functionalities into existing polymer chains, altering their physical or chemical properties. |
Development of New Functional Materials
| Structural Component | Potential Contribution to Functional Materials |
| Chloroacetamide Group | Could serve as a reactive handle for covalent attachment to surfaces or other molecules, leading to functionalized materials. |
| Phenyl Acetamide Core | May contribute to the thermal stability and mechanical properties of a resulting material. |
| Overall Structure | Could be a precursor for synthesizing materials with applications in areas like organic synthesis, pharmaceuticals, and agrochemicals. lookchem.com |
Biochemical Research Tools for Ligand-Protein Interactions
The chloroacetamide functional group within this compound is of significant interest in biochemical research, particularly as a tool for studying ligand-protein interactions. Chloroacetamides are classified as covalent inhibitors, which form a stable, covalent bond with specific amino acid residues on a protein, most commonly cysteine. biorxiv.orgnih.govnih.gov This characteristic makes them valuable probes for identifying and characterizing the binding sites of proteins and for developing potent and selective inhibitors. nih.govrsc.org
The chloroacetamide moiety acts as a "warhead" that reacts with the thiol group of a cysteine residue in the protein's active or allosteric site. biorxiv.orgnih.gov This irreversible binding allows for the stable labeling of target proteins, facilitating their identification and the study of their function. nih.gov Research on various chloroacetamide-based compounds has demonstrated their utility in screening for new covalent inhibitors against a range of protein targets, including enzymes implicated in diseases like cancer and viral infections. biorxiv.orgnih.gov
For instance, libraries of chloroacetamide fragments have been successfully screened to identify new scaffolds for the covalent inhibition of protein-protein interactions, such as the TEAD·YAP1 interaction, which is relevant in cancer research. nih.govrsc.org Furthermore, the chloroacetamide scaffold has been utilized in the development of covalent inhibitors for viral proteases, such as the 3C-like protease of SARS-CoV-2. biorxiv.org
While direct studies employing this compound as a biochemical tool are not prominent, its chemical structure suggests a strong potential for such applications. The combination of the reactive chloroacetamide group with the phenylacetamide scaffold could be explored for the design of new covalent probes to investigate protein-ligand interactions and for the development of novel therapeutic agents.
| Research Application | Mechanism/Principle |
| Covalent Labeling of Proteins | The chloroacetamide group forms a covalent bond with cysteine residues, allowing for stable labeling and identification of target proteins. nih.gov |
| Fragment-Based Ligand Discovery | Can be used as a fragment in screening libraries to identify new covalent inhibitors for specific protein targets. nih.govjst.go.jp |
| Inhibitor Development | The irreversible binding can lead to potent and long-lasting inhibition of enzyme activity, a desirable trait in drug development. biorxiv.org |
| Study of Protein-Protein Interactions | Covalent inhibitors can be used to disrupt and study protein-protein interactions that are difficult to target with traditional small molecules. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(2-chloropropanoyl)phenyl]acetamide, and how can reaction efficiency be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, bromoacetyl intermediates (e.g., N-[4-(2-bromoacetyl)phenyl]acetamide) can undergo halogen exchange with Cl⁻ to introduce the 2-chloropropanoyl group . Reaction efficiency is validated using HPLC (≥95% purity) and NMR (e.g., disappearance of bromo-signals at δ 3.8–4.2 ppm and emergence of chloro-proton signals at δ 4.5–5.0 ppm). Yield optimization may involve solvent polarity adjustments (e.g., DMF vs. THF) and temperature control (60–80°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirm the chloro-propanoyl moiety (e.g., CH₂Cl protons at δ 4.6–5.1 ppm) and acetamide group (NH at δ 8.1–8.5 ppm; CO at ~170 ppm in ¹³C) .
- FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹).
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks affecting crystal packing .
Q. How can aqueous solubility and stability of this compound be experimentally determined?
- Methodological Answer : Use shake-flask methods with UV-Vis spectrophotometry (λ_max ~260 nm) to measure solubility in buffered solutions (pH 2–12). Stability is assessed via accelerated degradation studies (40–60°C, 75% RH) with LC-MS monitoring for hydrolysis products (e.g., free acetamide or chloropropanoic acid) . Group contribution methods (e.g., Yalkowsky equation) can predict solubility based on logP (~1.8–2.3) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., byproduct formation) be mitigated during scale-up?
- Methodological Answer : Common byproducts (e.g., over-acylated derivatives or dimerization products) arise from excess acylating agents. Mitigation strategies include:
- Stepwise reagent addition : Control stoichiometry using syringe pumps.
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) or recrystallization in ethanol/water mixtures.
- In-situ monitoring : ReactIR to track intermediate formation .
Q. What computational approaches resolve contradictions in spectral data (e.g., tautomerism or polymorphic forms)?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict NMR/IR spectra and compare with experimental data.
- Molecular docking : Identify preferred tautomeric forms (e.g., keto-enol) based on energy minima.
- PXRD : Differentiate polymorphs by comparing simulated (Mercury software) and experimental diffraction patterns .
Q. How can intermolecular interactions influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The chloro-propanoyl group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki coupling). Investigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
